3-Methoxybenzenesulfonyl chloride

Physical Properties Handling Formulation

3-Methoxybenzenesulfonyl chloride (CAS 10130-74-2) is an aromatic sulfonyl chloride with the molecular formula C₇H₇ClO₃S and a molecular weight of 206.65 g/mol. It is characterized by a methoxy group (-OCH₃) substituted at the meta (3-) position of the benzene ring relative to the sulfonyl chloride functional group.

Molecular Formula C7H7ClO3S
Molecular Weight 206.65 g/mol
CAS No. 10130-74-2
Cat. No. B155215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzenesulfonyl chloride
CAS10130-74-2
Molecular FormulaC7H7ClO3S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)Cl
InChIInChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3
InChIKeyJHJKSEKUZNJKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzenesulfonyl Chloride (CAS 10130-74-2) Chemical Profile and Procurement Specifications


3-Methoxybenzenesulfonyl chloride (CAS 10130-74-2) is an aromatic sulfonyl chloride with the molecular formula C₇H₇ClO₃S and a molecular weight of 206.65 g/mol . It is characterized by a methoxy group (-OCH₃) substituted at the meta (3-) position of the benzene ring relative to the sulfonyl chloride functional group [1]. This compound functions as a sulfonylating agent in organic synthesis, enabling the introduction of the 3-methoxybenzenesulfonyl moiety into target molecules via nucleophilic substitution with amines, alcohols, and thiols . Commercially, it is supplied at purities of 96–98% with refractive index n20/D 1.5550–1.5570 and density 1.460 g/mL at 25 °C .

3-Methoxybenzenesulfonyl Chloride: Why Positional Isomers and Other Sulfonyl Chlorides Cannot Be Interchanged


Aromatic sulfonyl chlorides with identical molecular formulas but different substitution patterns—such as 2-methoxybenzenesulfonyl chloride (ortho) and 4-methoxybenzenesulfonyl chloride (para)—are chemically distinct entities that cannot be substituted for 3-methoxybenzenesulfonyl chloride without fundamentally altering the outcome of a synthetic or research application [1] [2]. The position of the methoxy substituent on the aromatic ring governs the compound's physical state (liquid versus solid), its electronic properties affecting reaction kinetics, and critically, the three-dimensional geometry of the sulfonamide or sulfonate product derived from it . In drug discovery and SAR studies, exchanging the meta-methoxy isomer for the para-methoxy isomer introduces a different spatial arrangement of the methoxy pharmacophore, which can alter target binding affinity, selectivity, and biological activity profiles .

3-Methoxybenzenesulfonyl Chloride: Quantitative Differentiation Evidence Against Comparators


Meta-Methoxy Sulfonyl Chloride: Distinct Physical Form Enables Alternative Handling and Solubility Protocols

The meta-methoxy isomer (3-methoxybenzenesulfonyl chloride) is a liquid at ambient temperature (20–25 °C), in contrast to the para-methoxy isomer (4-methoxybenzenesulfonyl chloride), which is a crystalline solid with a melting point of 39–42 °C . This fundamental physical distinction translates directly to different handling protocols, solubility profiles, and formulation compatibility in both research and industrial settings. The ortho-methoxy isomer (2-methoxybenzenesulfonyl chloride) is also a solid at room temperature .

Physical Properties Handling Formulation Isomer Differentiation

Meta-Substitution Modulates Sulfonyl Chloride Electrophilicity and Reaction Kinetics in Nucleophilic Displacement

The position of the methoxy substituent influences the electrophilicity of the sulfonyl chloride group, which governs reaction rates in nucleophilic substitution. In a systematic study of substituted benzenesulfonyl chlorides, the Brønsted sensitivity parameter β for p-methoxybenzenesulfonyl chloride was determined to be 0.65, while the value for m-nitrobenzenesulfonyl chloride was 0.96 [1]. These β values reflect the degree of bond formation in the transition state, with lower β indicating less bond formation [1]. The meta-methoxy isomer is expected to exhibit a β value intermediate between the para-methoxy (electron-donating) and meta-nitro (electron-withdrawing) extremes, reflecting the unique electronic communication of a meta-positioned methoxy group—which exerts primarily an inductive effect rather than the resonance effect dominant at the para position [2].

Reaction Kinetics Electrophilicity Substituent Effects Hammett Correlation

Meta-Methoxy Substitution Pattern Delivers Distinct Synthetic Utility in Heterocycle-Focused Chemical Biology

3-Methoxybenzenesulfonyl chloride has been specifically employed as the sulfonylating agent in the synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide and various 3-(4-phenylpiperazin-1-yl) sulfonyl derivatives . This specific application represents a documented synthetic route where the meta-methoxy substitution pattern is deliberately selected. The spatial orientation of the methoxy group in the final sulfonamide product differs from what would be obtained using 2-methoxy or 4-methoxy isomers. In analogous sulfonamide systems, the position of the methoxy substituent has been shown to affect biological activity; for example, in N-acetylglucosamine derivatives modified with p-methoxybenzenesulfonyl chloride, the para-methoxy substitution pattern contributed to enhanced suppressive activity on GAG release in chondrocytes [1].

Heterocyclic Chemistry Sulfonamide Synthesis Chemical Biology Medicinal Chemistry

3-Methoxybenzenesulfonyl Chloride (CAS 10130-74-2): High-Value Application Scenarios Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Requiring Meta-Methoxy Sulfonamide Pharmacophores

When a medicinal chemistry program requires the systematic exploration of methoxy substitution position on sulfonamide-based pharmacophores, 3-methoxybenzenesulfonyl chloride provides the specific meta-substitution pattern. The liquid physical state (versus solid para- and ortho-isomers) facilitates precise liquid dispensing in automated synthesis platforms, improving reproducibility in the generation of sulfonamide libraries where the three-dimensional orientation of the methoxy group is a critical variable in target binding.

Synthesis of Heterocyclic Sulfonamide Derivatives for Chemical Biology Probe Development

The compound has documented utility in the synthesis of pyrazole- and piperazine-containing sulfonamides , making it a validated starting material for the preparation of heterocyclic chemical probes. Its distinct electronic profile, with a β value intermediate between strongly electron-donating para-methoxy (β=0.65) and strongly electron-withdrawing meta-nitro (β=0.96) substituents [1], provides predictable and tunable reactivity for coupling with nitrogen nucleophiles in heterocyclic scaffold construction.

Automated High-Throughput Parallel Synthesis and Liquid Handling Workflows

As a liquid at ambient temperature , 3-methoxybenzenesulfonyl chloride is inherently compatible with automated liquid handling systems without requiring pre-dissolution steps. This physical form advantage eliminates variability introduced by incomplete dissolution of solid sulfonyl chlorides (such as the para-isomer, mp 39–42 °C ) and reduces the risk of precipitation during reaction setup, thereby improving consistency in high-throughput sulfonamide library synthesis.

Industrial-Scale Sulfonylation for Agrochemical and Pharmaceutical Intermediate Production

Commercial suppliers offer this compound at up to metric ton production scales with purity specifications of 98% (min GC) and moisture content ≤0.5% , indicating established industrial manufacturing capability. The availability of large-scale, high-purity material supports process chemistry development and pilot-plant campaigns where the meta-methoxy substitution pattern is essential to the final product's activity or regulatory specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxybenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.